N-Boc-4-(2-azidoethyl)piperidine

概要

説明

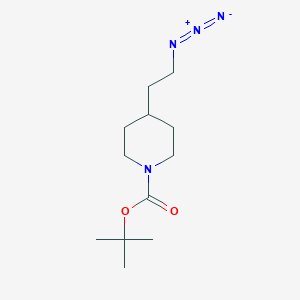

N-Boc-4-(2-azidoethyl)piperidine is a chemical compound with the molecular formula C12H22N4O2. It is a derivative of piperidine, a six-membered heterocyclic amine, and contains an azidoethyl group and a tert-butoxycarbonyl (Boc) protecting group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

準備方法

Synthetic Routes and Reaction Conditions

N-Boc-4-(2-azidoethyl)piperidine can be synthesized through a multi-step process. One common method involves the following steps:

Protection of Piperidine: The piperidine ring is first protected with a tert-butoxycarbonyl (Boc) group to form N-Boc-piperidine.

Alkylation: The protected piperidine is then alkylated with an appropriate alkyl halide to introduce the 2-azidoethyl group.

Azidation: The alkylated product is treated with sodium azide to replace the halide with an azido group, yielding this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.

化学反応の分析

Types of Reactions

N-Boc-4-(2-azidoethyl)piperidine undergoes various chemical reactions, including:

Substitution Reactions: The azido group can participate in nucleophilic substitution reactions.

Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas and a palladium catalyst.

Cycloaddition Reactions: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium azide in a polar aprotic solvent like dimethylformamide (DMF).

Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride (LiAlH4).

Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition.

Major Products Formed

Substitution: Formation of substituted piperidine derivatives.

Reduction: Formation of N-Boc-4-(2-aminoethyl)piperidine.

Cycloaddition: Formation of triazole derivatives.

科学的研究の応用

Medicinal Chemistry

N-Boc-4-(2-azidoethyl)piperidine serves as an intermediate in the synthesis of various pharmaceutical compounds. Its ability to undergo selective reactions makes it valuable in developing drugs targeting the central nervous system (CNS) and other therapeutic areas.

Case Studies

- CNS Drug Development : Research has demonstrated that derivatives of this compound can modulate neurotransmitter systems, potentially leading to new treatments for neurological disorders.

- Pharmaceutical Synthesis : The compound is utilized in synthesizing complex organic molecules that exhibit biological activity, enhancing efficacy and specificity in drug action.

Chemical Biology

In the field of chemical biology, this compound is employed in bioorthogonal chemistry. The azido group can participate in selective reactions that do not interfere with biological processes, allowing for the study of biological systems.

Applications

- Labeling Biomolecules : The azido group can be modified to attach fluorescent tags or other functional groups to biomolecules, facilitating the tracking and analysis of cellular processes.

- Drug Delivery Systems : This compound can be incorporated into liposomal formulations to improve drug delivery efficiency and targeting capabilities.

Material Science

This compound is also explored in material science for developing novel materials with specific properties. Its reactivity allows for the creation of polymers and nanomaterials that can be tailored for various applications.

Material Properties

- Polymer Synthesis : The compound acts as a building block for synthesizing advanced polymers that exhibit unique mechanical and thermal properties.

- Nanomaterials : Research indicates potential applications in creating nanostructures that can be used in electronics or as catalysts.

Organic Synthesis

As a building block in organic synthesis, this compound is crucial for producing various complex organic molecules. Its structural features allow for multiple synthetic pathways, including nucleophilic substitutions and cycloaddition reactions.

Reactions Involved

- Substitution Reactions : The azido group can participate in nucleophilic substitution reactions, leading to the formation of substituted piperidine derivatives.

- Cycloaddition Reactions : It can undergo Huisgen 1,3-dipolar cycloaddition to form triazole derivatives, which are important in medicinal chemistry.

作用機序

The mechanism of action of N-Boc-4-(2-azidoethyl)piperidine depends on its specific application. In bioorthogonal chemistry, the azido group can undergo selective reactions without interfering with biological processes. In medicinal chemistry, the compound can be modified to interact with specific molecular targets, such as enzymes or receptors, to exert its effects.

類似化合物との比較

N-Boc-4-(2-azidoethyl)piperidine can be compared with other azido-containing piperidine derivatives:

This compound: Contains an azidoethyl group and a Boc protecting group.

N-Boc-4-(2-azidomethyl)piperidine: Similar structure but with an azidomethyl group instead of azidoethyl.

N-Boc-4-(2-azidoethyl)pyrrolidine: Contains a pyrrolidine ring instead of piperidine.

The uniqueness of this compound lies in its specific combination of the azidoethyl group and the Boc protecting group, which provides distinct reactivity and stability compared to other similar compounds.

生物活性

N-Boc-4-(2-azidoethyl)piperidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a piperidine ring with a tert-butyloxycarbonyl (Boc) protecting group and an azidoethyl substituent. The presence of the azide group is particularly noteworthy as it can participate in various chemical reactions, including click chemistry, which is valuable in drug development.

Research has indicated that compounds containing piperidine moieties exhibit a range of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects. The mechanisms by which this compound exerts its effects may involve:

- Induction of Apoptosis : Similar to other piperidine derivatives, this compound may induce apoptosis in cancer cells. Studies have shown that modifications in the piperidine structure can enhance cytotoxicity against various cancer cell lines by affecting pathways such as NFκB signaling .

- Enzymatic Inhibition : The azido group allows for the potential inhibition of specific enzymes involved in disease processes. For instance, related compounds have shown significant inhibition of O-GlcNAcase, which is relevant for Alzheimer's disease treatment .

Biological Activity Spectrum

The biological activity spectrum of this compound can be summarized as follows:

Case Studies and Research Findings

- Anticancer Properties : A study evaluated various piperidine derivatives, including those with azide groups, for their cytotoxic effects on cancer cell lines. Results indicated that the presence of the Boc group is critical for enhancing anticancer activity. Compounds similar to this compound displayed significant cytotoxicity against colon cancer cells by inducing apoptosis and inhibiting cell proliferation .

- Neuroprotective Effects : In another study focusing on Alzheimer’s disease models, derivatives featuring piperidine structures demonstrated the ability to increase O-GlcNAc levels in tau proteins, suggesting a mechanism for neuroprotection. The compound's ability to penetrate the blood-brain barrier (BBB) enhances its therapeutic potential in neurodegenerative diseases .

- In Silico Predictions : Recent computational studies utilizing tools like SwissTargetPrediction and PASS have predicted that new piperidine derivatives could interact with multiple biological targets, suggesting a broad spectrum of pharmacological activities. These predictions highlight the potential for further preclinical studies on compounds like this compound .

特性

IUPAC Name |

tert-butyl 4-(2-azidoethyl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N4O2/c1-12(2,3)18-11(17)16-8-5-10(6-9-16)4-7-14-15-13/h10H,4-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WILCKGFSPASVAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)CCN=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。